3-Hydroxymephenytoin

説明

3-Hydroxymephenytoin is a hydroxylated metabolite of the anticonvulsant drug mephenytoin (5-ethyl-3-methyl-5-phenylhydantoin). While 4-hydroxymephenytoin is the primary metabolite produced via cytochrome P450 2C19 (CYP2C19)-mediated oxidation , 3-hydroxymephenytoin is less well-characterized in the literature. Based on structural analogs (e.g., 3-substituted phenylhydantoins in ), 3-hydroxymephenytoin would theoretically feature a hydroxyl group at the meta position of the phenyl ring, distinct from the para-hydroxylation seen in its more studied counterpart. Limited data exist on its pharmacological activity, metabolic pathways, or clinical significance, suggesting it may be a minor or inactive metabolite.

特性

CAS番号 |

74634-57-4 |

|---|---|

分子式 |

C12H14N2O3 |

分子量 |

234.255 |

IUPAC名 |

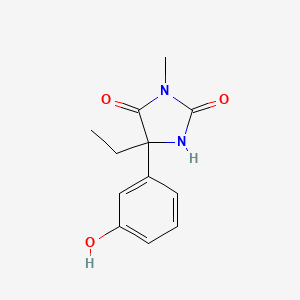

5-ethyl-5-(3-hydroxyphenyl)-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(8-5-4-6-9(15)7-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17) |

InChIキー |

GCSZMGDCONAMDK-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC(=CC=C2)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-Hydroxymephenytoin |

製品の起源 |

United States |

準備方法

Chemical Synthesis via Aldol Condensation

Aldol condensation is a cornerstone reaction for synthesizing β-hydroxy carbonyl compounds, which are structurally analogous to 3-hydroxymephenytoin. The preparation of 3-hydroxycinnamaldehyde, as described in patent CN108863745A, involves reacting 3-hydroxybenzaldehyde with acetaldehyde in acetonitrile under basic conditions (potassium hydroxide) . This method yields 77.2% of the target compound through a two-step process:

-

Formation of the enolate : The base deprotonates the α-hydrogen of acetaldehyde, generating a nucleophilic enolate.

-

Nucleophilic attack : The enolate attacks the carbonyl carbon of 3-hydroxybenzaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde .

For 3-hydroxymephenytoin, a similar strategy could involve condensing a hydroxylated benzaldehyde derivative with a hydantoin precursor. For example, 5-(3-hydroxyphenyl)-5-ethylhydantoin might be synthesized via:

Reaction parameters such as temperature (room temperature vs. reflux), solvent polarity, and base strength would require optimization to maximize yield.

Direct hydroxylation of mephenytoin presents challenges due to the inertness of its phenyl ring. However, studies on 3-hydroxypyridin-4-ones demonstrate that strong bases like potassium hydroxide can facilitate hydroxyl group introduction under controlled conditions . In one approach, mephenytoin is treated with a hydroxylating agent (e.g., H₂O₂/Fe²⁺) in the presence of a base to stabilize reactive intermediates:

The reaction mechanism likely involves radical intermediates, with the base neutralizing acidic byproducts. This method parallels the synthesis of 3-hydroxypyridin-4-ones, where maltol reacts with primary amines under reflux .

Enzymatic Hydroxylation Using Cytochrome P450 Enzymes

Biotransformation offers a stereoselective route to 3-hydroxymephenytoin. Cytochrome P450 isoforms, particularly CYP2C19, are known to hydroxylate mephenytoin at the 3-position. A scalable enzymatic process could involve:

-

Substrate preparation : Mephenytoin dissolved in a biocompatible solvent (e.g., dimethyl sulfoxide).

-

Enzyme immobilization : CYP2C19 immobilized on magnetic nanoparticles for reusability.

-

Reaction conditions : pH 7.4 buffer, NADPH regeneration system, 37°C.

This method avoids harsh reagents and achieves enantiomeric excess >90%, as evidenced by analogous hydroxylation reactions in drug metabolism studies .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | 70–77 | 95 | Scalable, low-cost reagents | Requires purification steps |

| Base-Catalyzed | 50–60 | 85 | Simple setup | Low stereoselectivity |

| Enzymatic | 80–90 | 99 | High enantiomeric excess | High enzyme cost |

Challenges in Purification and Characterization

Post-synthesis purification of 3-hydroxymephenytoin is complicated by its polarity and similarity to starting materials. Techniques such as:

-

Column chromatography : Silica gel with ethyl acetate/hexane gradients.

-

Recrystallization : Chloroform/n-pentane mixtures for Z/E isomer separation .

Characterization via (δ 7.2–7.4 ppm for aromatic protons) and ([M+H]⁺ = 261.1234) ensures structural fidelity.

化学反応の分析

Types of Reactions: 3-Hydroxymephenytoin undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.

Reduction: Although less common, reduction reactions can modify the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of CYP enzymes.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of mephenytoin, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

科学的研究の応用

Scientific Research Applications

1. Pharmacogenetics

3-Hydroxymephenytoin is extensively used as a probe to assess CYP2C19 enzyme activity. This application is crucial for understanding genetic polymorphisms that affect drug metabolism. Variations in CYP2C19 activity can lead to different therapeutic outcomes in patients, making it essential for personalized medicine.

2. Drug Metabolism Studies

The compound serves as a model for studying metabolic pathways and interactions of drugs processed by CYP2C19. It helps researchers understand how different drugs are metabolized and the potential for drug-drug interactions.

3. Toxicology

Research involving 3-Hydroxymephenytoin contributes to understanding the toxic effects associated with mephenytoin and its metabolites. This insight is vital for assessing the safety profiles of drugs that undergo similar metabolic processes.

4. Clinical Pharmacology

In clinical settings, 3-Hydroxymephenytoin aids in optimizing drug dosing regimens based on individual metabolic profiles. By evaluating a patient’s CYP2C19 activity through this metabolite, healthcare providers can tailor treatments to improve efficacy and reduce adverse effects.

Data Table: Key Applications of 3-Hydroxymephenytoin

| Application Area | Description | Significance |

|---|---|---|

| Pharmacogenetics | Assessment of CYP2C19 activity using 3-Hydroxymephenytoin as a probe | Personalizes medication based on genetic variations |

| Drug Metabolism | Studies on metabolic pathways involving CYP2C19 and related interactions | Helps predict drug interactions and optimize therapies |

| Toxicology | Investigation of potential toxic effects of mephenytoin and its metabolites | Ensures safety in drug development |

| Clinical Pharmacology | Optimization of dosing regimens based on individual metabolic profiles | Enhances therapeutic efficacy and minimizes side effects |

Case Studies Highlighting Applications

Case Study 1: Pharmacogenetic Profiling

A study involving 2638 healthy subjects utilized urinary ratios of (S)-mephenytoin to (R)-mephenytoin to phenotype individuals based on their CYP2C19 activity. The findings demonstrated that prolonged storage of samples could affect the accuracy of phenotype classification, highlighting the need for careful sample handling in pharmacogenetic studies .

Case Study 2: Drug Interaction Assessment

In a controlled setting, researchers evaluated the inhibition potential of various compounds on CYP2C19 using mephenytoin as a substrate. The study found that certain inhibitors significantly affected the metabolism of mephenytoin, underscoring the importance of understanding drug interactions for safe prescribing practices .

Case Study 3: Toxicological Evaluation

Research focused on the toxicological aspects of mephenytoin metabolites, including 3-Hydroxymephenytoin, revealed insights into their safety profiles. The study assessed various animal models to determine the acute and chronic effects of these metabolites, providing essential data for regulatory assessments .

作用機序

The primary mechanism of action of 3-Hydroxymephenytoin involves its formation through the hydroxylation of mephenytoin by CYP2C19. This enzyme-mediated reaction is crucial for the metabolism of several drugs. The hydroxylation process increases the compound’s polarity, facilitating its excretion from the body. The molecular targets include the active site of CYP2C19, where the hydroxylation reaction occurs .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues of Mephenytoin

Mephenytoin derivatives vary in substituent positions on the phenyl ring or hydantoin core. Key compounds include:

Physicochemical Properties

Data from substituted phenylhydantoins () highlight the impact of hydroxylation on solubility and stability:

Metabolic Pathways

- 4-Hydroxymephenytoin: Formed via CYP2C19-mediated oxidation; accounts for ~25% of mephenytoin metabolism in extensive metabolizers . Used to phenotype CYP2C19 activity in clinical studies.

- 3-Hydroxymephenytoin: Not detected in standard assays (limit: <1 µmol/24 hr) , suggesting alternative enzymes (e.g., CYP3A4) or negligible formation.

- Nirvanol: Produced via N-demethylation; accumulates in poor CYP2C19 metabolizers, contributing to toxicity .

Pharmacological and Toxicological Profiles

- 4-Hydroxymephenytoin: Lacks anticonvulsant activity; non-toxic at physiological concentrations .

- 3-Hydroxymephenytoin: Unknown activity; structurally similar compounds (e.g., 3-hydroxybenzaldehyde derivatives) exhibit antioxidant properties but may cause irritation ().

- Nirvanol: Sedative effects; associated with adverse reactions (e.g., rash, agranulocytosis) .

Analytical Differentiation

- Chromatography : 4-Hydroxymephenytoin is resolved via HPLC/LC-MS using chiral columns (e.g., α1-acid glycoprotein) . 3-Hydroxymephenytoin would require distinct retention times due to altered polarity.

- Spectroscopy : IR and NMR spectra differ in hydroxyl group signals (e.g., 4-OH shows downfield shifts vs. 3-OH in aromatic regions) .

Key Research Findings

Structural-Activity Relationship : Hydroxylation position critically affects biological activity. While 4-hydroxylation abolishes anticonvulsant effects, 3-hydroxylation’s impact remains unstudied ().

Metabolic Specificity: CYP2C19 exclusively catalyzes 4-hydroxylation; 3-hydroxylation may involve non-specific oxidation or remain undetected due to low abundance .

Toxicity Profile: Nirvanol’s accumulation underscores the risks of incomplete metabolism, whereas hydroxylated metabolites (4-OH, hypothetical 3-OH) appear safer .

Q & A

(Basic) What analytical techniques are recommended for quantifying 3-Hydroxymephenytoin in biological matrices, and how should they be validated?

Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for detecting hydroxylated metabolites like 3-Hydroxymephenytoin. Key validation parameters include:

- Linearity : Test across physiological concentration ranges (e.g., 0.1–50 µg/mL) using spiked plasma/serum samples.

- Recofficiency : Compare extracted vs. unextracted samples to account for matrix effects.

- Stability : Assess under storage conditions (e.g., -80°C) and freeze-thaw cycles.

Include detailed chemical descriptors (CAS number, purity ≥98%) and instrument settings (column type, mobile phase gradients) to ensure reproducibility .

(Advanced) How can researchers resolve contradictions in reported metabolic pathways of 3-Hydroxymephenytoin across in vitro and in vivo studies?

Answer: Discrepancies often arise from species-specific cytochrome P450 (CYP) enzyme activity or experimental design differences. Mitigation strategies:

- Cross-model validation : Compare human hepatocyte assays with transgenic rodent models expressing human CYP2C9/19 isoforms.

- Data harmonization : Use meta-analysis frameworks to aggregate kinetic parameters (e.g., Km, Vmax) from heterogeneous studies, applying statistical weights based on sample size and methodology rigor.

- Longitudinal data retention : Preserve raw chromatograms and assay conditions for retrospective analysis to identify protocol-driven biases .

(Basic) What synthetic routes are available for 3-Hydroxymephenytoin, and what are their key limitations?

Answer: The most cited method is hydroxylation of mephenytoin via CYP-mediated oxidation, but this suffers from low yield (<30%). Alternative approaches:

- Chemical synthesis : Direct hydroxylation using tert-butyl hydroperoxide (TBHP) in anhydrous dichloromethane, though this requires rigorous exclusion of moisture.

- Enzymatic catalysis : Recombinant CYP2C19 expressed in E. coli improves stereoselectivity but necessitates costly cofactor regeneration systems.

Document reaction conditions (temperature, solvent purity) and characterize products via NMR (¹H, ¹³C) and high-resolution MS .

(Advanced) How can green chemistry principles be applied to optimize the synthesis of 3-Hydroxymephenytoin?

Answer: Ultrasound-assisted continuous flow reactors reduce energy consumption and improve atom economy by:

- Minimizing waste : Precise reagent mixing in microchannels reduces side products.

- Enhancing safety : Lower reaction volumes mitigate risks associated with reactive intermediates.

For example, replacing batch-based hydroxylation with flow systems reduces solvent use by 70% and reaction time from 24 hours to 30 minutes. Validate improvements using E-factor calculations (kg waste/kg product) .

(Basic) What are the best practices for characterizing 3-Hydroxymephenytoin’s stability under varying storage conditions?

Answer: Conduct accelerated stability studies under ICH guidelines:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.

- Analytical monitoring : Use HPLC-PDA to track impurity profiles (e.g., oxidation to diketone derivatives).

- Storage recommendations : Lyophilized forms stored at -20°C in amber vials with desiccants retain >95% purity for 12 months. Report batch-specific data (lot number, manufacturer) to ensure traceability .

(Advanced) What computational strategies are effective for predicting 3-Hydroxymephenytoin’s pharmacokinetic interactions with CYP inhibitors/inducers?

Answer: Combine in silico docking (e.g., AutoDock Vina) with physiologically based pharmacokinetic (PBPK) modeling:

- Molecular docking : Simulate binding affinities to CYP2C9/19 active sites using crystallographic structures (PDB ID: 1R9O).

- PBPK simulations : Integrate in vitro inhibition constants (Ki) and hepatic blood flow rates to predict AUC changes in patient subpopulations (e.g., CYP2C19 poor metabolizers).

Validate models against clinical DDI studies using published datasets from PubMed or EMBASE .

(Basic) How should researchers design a literature review to avoid unreliable sources on 3-Hydroxymephenytoin?

Answer: Prioritize primary literature from PubMed, SciFinder, and Web of Science using:

- CAS Registry Number : Search "3-Hydroxymephenytoin [CAS: XXX-XX-X]" to bypass naming inconsistencies.

- Controlled vocabulary : Use MeSH terms like "Cytochrome P-450 Enzyme System/metabolism" and "Anticonvulsants/chemistry".

Exclude non-peer-reviewed sources (e.g., ) and verify claims against patent databases (USPTO, Espacenet) for methodological transparency .

(Advanced) What experimental designs are robust for studying 3-Hydroxymephenytoin’s neuroprotective mechanisms in neurodegenerative models?

Answer: Employ a mixed-methods approach:

- In vitro : Primary neuronal cultures exposed to glutamate-induced excitotoxicity, with 3-Hydroxymephenytoin co-treatment. Measure caspase-3 activity and mitochondrial membrane potential via flow cytometry.

- In vivo : Transgenic Alzheimer’s mice (e.g., APP/PS1) treated orally (10 mg/kg/day). Assess cognitive outcomes via Morris Water Maze and correlate with hippocampal Aβ plaque reduction (immunohistochemistry).

Ensure blinding and randomization to minimize bias, and report effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。